Isopropyl isovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

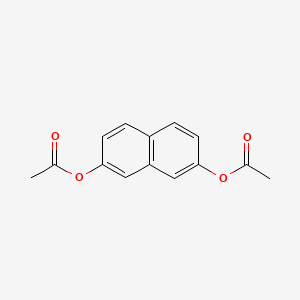

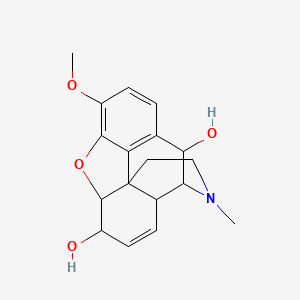

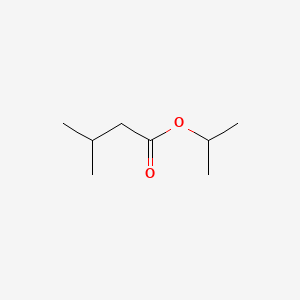

Isopropyl 3-methylbutanoate, also known as iso-propyl iso-valerate or 1-methylethyl 3-methylbutanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl 3-methylbutanoate has been primarily detected in urine. Within the cell, isopropyl 3-methylbutanoate is primarily located in the cytoplasm. Isopropyl 3-methylbutanoate has an apple, fruity, and pineapple taste.

Scientific Research Applications

Histological Applications

Isopropyl alcohol, a structural isomer of propanol, is utilized in histological assays for the dehydration of tissue during embedding into paraffin and the dehydration of stained sections. Its use in paraffinization allows the exclusion of intermediate solvents like chloroform, xylene, and benzene, simplifying and speeding up histological assays (Viktorov & Proshin, 2003).

Solvent for Polymer Synthesis

Isopropyl alcohol serves as a reaction solvent for synthesizing silicone–urea copolymers, showcasing low reactivity towards HMDI at room temperature. The resulting copolymers, produced through the reaction of HMDI with different oligomers and chain extenders, display microphase-separated systems with excellent tensile strengths, indicating the efficacy of isopropyl alcohol as a solvent in creating materials with desirable properties (Yilgor et al., 2003).

Azeotropic Separation and Purification

Isopropyl alcohol is crucial in the separation and purification processes of chemical mixtures. For instance, it is involved in the separation of the azeotropic mixture isopropyl alcohol + ethyl acetate using extractive distillation, highlighting its role in producing degradable and renewable fuel (Zhang et al., 2020). Moreover, it is used in the extractive distillation of isopropyl alcohol/water systems with glycerol as an entrainer, aiming for high purity of isopropyl alcohol and indicating its importance in industrial chemical processes (Hartanto et al., 2019).

Biomedical Applications

Isopropyl alcohol finds applications in the biomedical field as well. It has been used as a solvent to obtain low-dimensional calcium sulfate dihydrate crystals from the calcium nitrate ‐ sulfuric acid system, producing uniform rod‐shaped crystals. These crystals have potential applications in clinical settings like bone graft substitution and drug delivery, highlighting the versatility of isopropyl alcohol in different research and application domains (Sandhya et al., 2012).

properties

CAS RN |

32665-23-9 |

|---|---|

Product Name |

Isopropyl isovalerate |

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

propan-2-yl 3-methylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

ZOIRKXLFEHOVER-UHFFFAOYSA-N |

SMILES |

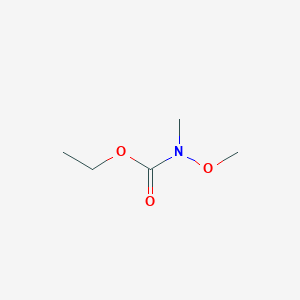

CC(C)CC(=O)OC(C)C |

Canonical SMILES |

CC(C)CC(=O)OC(C)C |

boiling_point |

142.0 °C |

density |

d17 0.85 0.848-0.853 (20°) |

Other CAS RN |

32665-23-9 |

physical_description |

colourless to pale yellow liquid |

Pictograms |

Flammable |

solubility |

insoluble in water; soluble in most organic solvents |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.